molecular formula CCl2O B1625880 dichloro(113C)methanone CAS No. 53120-07-3

dichloro(113C)methanone

Cat. No.: B1625880
CAS No.: 53120-07-3
M. Wt: 99.91 g/mol
InChI Key: YGYAWVDWMABLBF-OUBTZVSYSA-N
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Description

dichloro(113C)methanone is a specialized chemical compound where the carbon atom in phosgene (COCl2) is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy. The compound is typically available as a solution in toluene or benzene, with a concentration of around 1.0 M .

Scientific Research Applications

dichloro(113C)methanone is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectroscopy, making it useful for studying molecular structures and dynamics.

    Chemical Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the production of polymers and other advanced materials.

    Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosgene-13C is synthesized by reacting carbon monoxide-13C with chlorine gas. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:

13CO+Cl213COCl2^{13}CO + Cl_2 \rightarrow ^{13}COCl_2 13CO+Cl2​→13COCl2​

Industrial Production Methods

In industrial settings, the production of phosgene-13C involves the use of specialized equipment to handle the toxic and reactive nature of phosgene. The process requires stringent safety measures, including the use of closed systems and proper ventilation to prevent exposure to the toxic gas .

Chemical Reactions Analysis

Types of Reactions

Phosgene-13C undergoes various chemical reactions, including:

    Substitution Reactions: Phosgene-13C can react with amines to form isocyanates, which are important intermediates in the production of polyurethanes.

    Hydrolysis: In the presence of water, phosgene-13C hydrolyzes to form carbon dioxide and hydrochloric acid.

    Reaction with Alcohols: Phosgene-13C reacts with alcohols to form carbonates and chloroformates.

Common Reagents and Conditions

    Amines: Used in the formation of isocyanates.

    Water: Causes hydrolysis of phosgene-13C.

    Alcohols: React to form carbonates and chloroformates.

Major Products

Comparison with Similar Compounds

Phosgene-13C is unique due to its isotopic labeling, which provides distinct advantages in analytical and research applications. Similar compounds include:

Phosgene-13C stands out due to its specific use in isotopic labeling, making it invaluable in research settings where detailed molecular analysis is required.

Properties

IUPAC Name

dichloro(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl2O/c2-1(3)4/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYAWVDWMABLBF-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481025
Record name Phosgene-13C solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53120-07-3
Record name Phosgene-13C solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53120-07-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dichloro(113C)methanone
Reactant of Route 2
dichloro(113C)methanone
Reactant of Route 3
dichloro(113C)methanone

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